molecular formula C9H16O2 B1618279 ISO-AMYL-CROTONATE CAS No. 25415-77-4

ISO-AMYL-CROTONATE

Cat. No.: B1618279
CAS No.: 25415-77-4
M. Wt: 156.22 g/mol
InChI Key: JAVOYFHBJFLMRQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISO-AMYL-CROTONATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-butenoic acid and 3-methylbutanol. This compound is known for its fruity aroma and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 3-methylbutyl ester typically involves the esterification of 2-butenoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-butenoic acid, 3-methylbutyl ester can be achieved through a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

ISO-AMYL-CROTONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-butenoic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

ISO-AMYL-CROTONATE can be compared with other similar esters, such as:

These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their structures.

Properties

CAS No.

25415-77-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-methylbutyl (E)-but-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+

InChI Key

JAVOYFHBJFLMRQ-SNAWJCMRSA-N

SMILES

CC=CC(=O)OCCC(C)C

Isomeric SMILES

C/C=C/C(=O)OCCC(C)C

Canonical SMILES

CC=CC(=O)OCCC(C)C

25415-77-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.